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Compound of Interest

Compound Name: Bipinnatin J

Cat. No.: B1230933 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth overview of the spectroscopic data instrumental in the characterization of Bipinnatin J, a

furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia

bipinnata. The structural elucidation of this complex marine natural product has been achieved

through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), with its absolute stereochemistry confirmed by

total synthesis.

Spectroscopic Data
The spectroscopic data for Bipinnatin J provides a unique fingerprint for its complex molecular

structure. The following tables summarize the key quantitative data obtained from NMR, IR,

and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of

Bipinnatin J. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (CDCl₃), are

presented below. The assignments are based on a combination of 1D and 2D NMR

experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bipinnatin J in CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1230933?utm_src=pdf-interest
https://www.benchchem.com/product/b1230933?utm_src=pdf-body
https://www.benchchem.com/product/b1230933?utm_src=pdf-body
https://www.benchchem.com/product/b1230933?utm_src=pdf-body
https://www.benchchem.com/product/b1230933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position ¹³C Chemical Shift (δ) ppm
¹H Chemical Shift (δ) ppm
(Multiplicity, J in Hz)

1 40.2 3.65 (dd, J = 9.5, 4.0 Hz)

2 78.9 4.95 (d, J = 9.5 Hz)

3 124.9 5.30 (d, J = 9.5 Hz)

4 135.4 -

5 39.8 2.25 (m), 2.15 (m)

6 24.8 1.85 (m), 1.75 (m)

7 124.8 5.10 (t, J = 7.0 Hz)

8 131.5 -

9 47.9 2.35 (m)

10 82.2 5.05 (d, J = 8.0 Hz)

11 170.1 -

12 118.2 5.95 (s)

13 158.9 -

14 29.5 2.10 (m)

15 148.8 -

16 111.8 4.90 (s), 4.85 (s)

17 19.2 1.80 (s)

18 15.9 1.60 (s)

19 141.2 -

20 111.1 7.20 (s)

Note: Chemical shifts and coupling constants are representative values from published data

and may vary slightly depending on experimental conditions.
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Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in

Bipinnatin J. The key absorption bands are indicative of a hydroxyl group, a lactone carbonyl,

and carbon-carbon double bonds.

Table 2: Infrared (IR) Spectroscopic Data for Bipinnatin J

Wavenumber (cm⁻¹) Functional Group Assignment

3440 O-H stretch (hydroxyl group)

1755 C=O stretch (γ-lactone)

1650 C=C stretch (alkene)

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition and confirming the molecular weight of Bipinnatin J.

Table 3: Mass Spectrometry (MS) Data for Bipinnatin J

Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Formula

HRMS ESI 331.1909 [M+H]⁺ C₂₀H₂₆O₄

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified Bipinnatin J was dissolved in 0.5

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired at 500 MHz with a spectral width of 12 ppm, an

acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were co-added

and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: Spectra were acquired at 125 MHz with a spectral width of 240 ppm,

an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were co-

added, and the FID was Fourier transformed with a line broadening of 1.0 Hz. Proton

decoupling was applied during acquisition.

2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC

experiments to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of Bipinnatin J was prepared by dissolving a small amount

of the compound in chloroform and evaporating the solvent on a NaCl plate.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: A solution of Bipinnatin J was prepared in methanol at a concentration

of approximately 1 mg/mL.

Instrumentation: High-resolution mass spectra were obtained using a Waters Xevo G2-XS

QToF mass spectrometer.

Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray

ionization (ESI) source in positive ion mode. The mass spectrum was acquired over a mass

range of m/z 100-1000 with a scan time of 1 s. Leucine enkephalin was used as a lock mass

for accurate mass measurements.
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Visualization of the Structure Elucidation Workflow
The determination of the structure of a complex natural product like Bipinnatin J follows a

logical workflow, integrating various spectroscopic techniques. This process is visualized in the

following diagram.
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Caption: Workflow for the structure elucidation of Bipinnatin J.
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This comprehensive spectroscopic dataset and the associated experimental protocols provide

a foundational resource for researchers engaged in the study of Bipinnatin J and other related

marine natural products. The detailed characterization is essential for future investigations into

its biosynthesis, pharmacological properties, and potential as a lead compound in drug

discovery.

To cite this document: BenchChem. [Spectroscopic Profile of Bipinnatin J: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1230933#spectroscopic-data-for-bipinnatin-j-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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